molecular formula C29H31N7O3 B610774 Selpercatinib CAS No. 2152628-33-4

Selpercatinib

Cat. No. B610774
M. Wt: 525.613
InChI Key: XIIOFHFUYBLOLW-UHFFFAOYSA-N
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Description

Selpercatinib is a kinase inhibitor with enhanced specificity for RET tyrosine kinase receptors (RTKs) over other RTK classes . It is used to treat locally advanced or metastatic non-small cell lung cancer (NSCLC) in patients whose tumors have RET fusion-positive genes . It is also used to treat advanced or metastatic RET-mutant medullary thyroid cancer (MTC) who require systemic therapy .


Molecular Structure Analysis

Selpercatinib is a small molecule that binds at the RET kinase active site . Its molecular formula is C29H31N7O3 , and its molecular weight is 525.61 g/mol .

Scientific Research Applications

Application in Thyroid Cancer Treatment

Scientific Field: Oncology, specifically Thyroid Cancer treatment .

Methods of Application

Patients with RET-mutant medullary thyroid cancer (MTC) and RET-fusion positive thyroid cancer (TC) were enrolled in the global Phase 1/2 LIBRETTO-001 trial (NCT03157128). The primary endpoint was objective response rate (ORR) per RECIST 1.1 by independent review committee (IRC) .

Results

For MTC patients, the ORR for the integrated analysis set (IAS) was 69.2%, in the primary analysis set (PAS) it was 69.1%, and 71.4% for cabozantinib and/or vandetanib naïve MTC patients. The ORR for TC patients (n = 22) was 77.3% .

Application in Non-Small Cell Lung Cancer (NSCLC) Treatment

Scientific Field: Oncology, specifically Non-Small Cell Lung Cancer (NSCLC) treatment .

Methods of Application: In a pivotal phase 1/2 clinical trial in this population, selpercatinib treatment was associated with robust and durable responses, including intracranial responses, in patients previously treated with platinum-based chemotherapy, as well as in treatment-naïve patients .

Results

Adverse events with selpercatinib were generally manageable with dose reductions and few patients discontinued selpercatinib due to adverse effects. Thus, current data suggest that selpercatinib is a promising new RET-targeted treatment option for advanced RET fusion-positive NSCLC .

Future Directions

Selpercatinib has shown promise in treating RET fusion-positive NSCLC and RET-mutant MTC . It has received accelerated FDA approval for these indications, and its continued approval may be contingent on future confirmatory trials . As research continues, it’s possible that new uses for Selpercatinib will be discovered.

properties

IUPAC Name

6-(2-hydroxy-2-methylpropoxy)-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O3/c1-29(2,37)18-39-24-9-25(28-21(10-30)13-33-36(28)17-24)20-5-6-26(31-12-20)34-15-22-8-23(16-34)35(22)14-19-4-7-27(38-3)32-11-19/h4-7,9,11-13,17,22-23,37H,8,14-16,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIOFHFUYBLOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026442
Record name Selpercatinib
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Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Selpercatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15685
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Rearranged during transfection (RET) is a transmembrane receptor tyrosine kinase containing extracellular, transmembrane, and intracellular domains whose activity is required for normal kidney and nervous system development. Constitutive RET activation is primarily achieved through chromosomal rearrangements producing 5' fusions of dimerizable domains to the 3' _RET_ tyrosine kinase domain, such as _KIF5B-RET_ and _CCDC6-RET_, resulting in constitutive dimerization and subsequent autophosphorylation. Constitutive activation leads to increased downstream signalling and is associated with tumour invasion, migration, and proliferation. Selpercatinib is a direct RET kinase inhibitor, exhibiting IC50 values between 0.92 and 67.8 nM depending on the exact _RET_ genotype. Information based on natural as well as induced resistance mutations and molecular modelling suggests that selpercatinib directly inhibits RET autophosphorylation by competing with ATP for binding. Various single amino acid mutations at position 810 inhibit selpercatinib binding without significantly altering ATP binding, potentially leading to treatment failures. Selpercatinib is also reported to inhibit other tyrosine kinase receptors, including VEGFR1, VEGFR3, FGFR1, FGFR2, and FGFR3, at clinically relevant concentrations. The significance of these effects is not well studied.
Record name Selpercatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15685
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Selpercatinib

CAS RN

2152628-33-4
Record name Selpercatinib [USAN:INN]
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Record name Selpercatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15685
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Record name Selpercatinib
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URL https://comptox.epa.gov/dashboard/DTXSID901026442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile
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Record name SELPERCATINIB
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Citations

For This Compound
3,570
Citations
LJ Wirth, MS Brose, R Elisei, J Capdevila, AO Hoff… - Future …, 2022 - Future Medicine
Selpercatinib is a first-in-class, highly selective and potent, central nervous system-active RET kinase inhibitor. In the phase I/II trial, selpercatinib … III trial comparing selpercatinib to …
Number of citations: 14 www.futuremedicine.com
LJ Wirth, E Sherman, B Robinson… - … England Journal of …, 2020 - Mass Medical Soc
… In experimental models, selpercatinib has been shown to … We evaluated the safety and efficacy of selpercatinib in … Here, we report the safety and efficacy of selpercatinib in RET…
Number of citations: 518 www.nejm.org
A Drilon, V Subbiah, O Gautschi… - Journal of Clinical …, 2023 - ncbi.nlm.nih.gov
PURPOSE Selpercatinib, a first-in-class, highly selective, and potent CNS-active RET kinase inhibitor, is currently approved for the treatment of patients with RET fusion–positive non–…
Number of citations: 55 www.ncbi.nlm.nih.gov
V Subbiah, J Wolf, B Konda, H Kang, A Spira… - The Lancet …, 2022 - thelancet.com
Background Selpercatinib is a first-in-class, highly selective RET kinase inhibitor with CNS activity that has shown efficacy in RET fusion-positive lung and thyroid cancers. RET fusions …
Number of citations: 104 www.thelancet.com
D Bradford, E Larkins, SL Mushti, L Rodriguez… - Clinical Cancer …, 2021 - AACR
… The efficacy of selpercatinib was evaluated in patients with … of selpercatinib was 160 mg orally twice daily; selpercatinib … Patients were permitted to continue selpercatinib …
Number of citations: 83 aacrjournals.org
A Markham - Drugs, 2020 - Springer
… of selpercatinib with multiple daily doses of omeprazole was associated with decreased selpercatinib AUC 0-INF and C max when selpercatinib … Coadministration of selpercatinib with …
Number of citations: 97 link.springer.com
A Drilon, GR Oxnard, DSW Tan… - … England Journal of …, 2020 - Mass Medical Soc
… In addition, selpercatinib was designed to penetrate the central … We evaluated the efficacy of selpercatinib in a phase 1–2 … Here, we report the efficacy and safety of selpercatinib in …
Number of citations: 576 www.nejm.org
J Hadoux, R Elisei, MS Brose, AO Hoff… - … England Journal of …, 2023 - Mass Medical Soc
… We conducted a phase 3, randomized trial comparing selpercatinib as first-line therapy with … Crossover to selpercatinib was permitted among patients in the control group after disease …
Number of citations: 4 www.nejm.org
V Subbiah, JF Gainor, GR Oxnard, DSW Tan… - Clinical Cancer …, 2021 - AACR
… of selpercatinib in patients with RET fusion-positive NSCLCs with intracranial metastases. In this study, selpercatinib … Combined, these results support selpercatinib as a new standard of …
Number of citations: 59 aacrjournals.org
MH Shah, EJ Sherman, B Robinson, BJ Solomon… - 2020 - ascopubs.org
3594 Background: Selpercatinib (LOXO-292) is a highly selective and potent small molecule RET kinase inhibitor. Here we report an update on the efficacy and safety of selpercatinib in …
Number of citations: 15 ascopubs.org

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